6-(1H-Indole-3-carbonyl)picolinonitrile
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Overview
Description
6-(1H-Indole-3-carbonyl)picolinonitrile is a complex organic compound that features both an indole and a picolinonitrile moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The picolinonitrile group adds further chemical versatility, making this compound of interest in multiple fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The picolinonitrile group can then be introduced through a nucleophilic substitution reaction using appropriate nitrile precursors .
Industrial Production Methods
Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Indole-3-carbonyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using Lewis acids as catalysts.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
6-(1H-Indole-3-carbonyl)picolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1H-Indole-3-carbonyl)picolinonitrile involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the picolinonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
6-(1H-Indole-3-carbonyl)picolinonitrile is unique due to the combination of the indole and picolinonitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9N3O |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
6-(1H-indole-3-carbonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-8-10-4-3-7-14(18-10)15(19)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H |
InChI Key |
ADMPCCRPLHYARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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